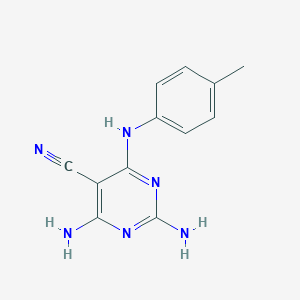

![molecular formula C11H9ClF3NO3 B498972 4-[2-Chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid CAS No. 199803-99-1](/img/structure/B498972.png)

4-[2-Chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate aniline derivative with a compound containing the 4-oxobutanoic acid moiety. The exact method would depend on the available starting materials and the desired reaction conditions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic (benzene) ring, the amino group (NH2), the trifluoromethyl group (CF3), and the carboxylic acid group (COOH). The presence of these functional groups would significantly influence the chemical behavior of the molecule .Chemical Reactions Analysis

As an aniline derivative, this compound could undergo a variety of chemical reactions. The amino group could participate in acid-base reactions, the benzene ring could undergo electrophilic aromatic substitution, and the carboxylic acid group could react with bases or be involved in esterification reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group would likely make the compound capable of forming hydrogen bonds, which could affect its solubility and boiling point .Applications De Recherche Scientifique

Chlorogenic Acid: A Pharmacological Review

Chlorogenic acid (CGA) is a phenolic compound found in various foods and beverages, including coffee and tea. It exhibits numerous biological and pharmacological effects, such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. CGA also modulates lipid metabolism and glucose regulation, potentially offering therapeutic roles in managing diseases like hepatic steatosis, cardiovascular disease, diabetes, and obesity (M. Naveed et al., 2018).

Chlorogenic Acid as a Nutraceutical

Chlorogenic acid has been studied for its dual role as a food additive and a nutraceutical, particularly in the treatment of metabolic syndrome. It shows anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Its antimicrobial properties against a wide range of organisms make it useful for food preservation, in addition to its health-promoting properties (Jesús Santana-Gálvez et al., 2017).

Advanced Oxidation Processes for Degradation

The degradation of chlorinated compounds, such as pesticides, has been studied extensively. Advanced Oxidation Processes (AOPs) like ozonation, photocatalysis, and Fenton processes have shown high efficiencies in degrading pollutants like 2,4-Dichlorophenoxyacetic acid (2,4-D). These technologies offer promising solutions for treating contaminated water and reducing environmental impact (Rocío Girón-Navarro et al., 2021).

Environmental and Health Risks of Chlorinated Compounds

The widespread use of chlorinated compounds, such as 2,4-D, raises concerns about their environmental fate and toxicological effects. These substances have been detected in various environmental compartments and are known to pose risks to aquatic life and potentially human health. There's a need for further research to understand their impact fully and to develop strategies for mitigating their presence in the environment (F. Islam et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[2-chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClF3NO3/c12-7-2-1-6(11(13,14)15)5-8(7)16-9(17)3-4-10(18)19/h1-2,5H,3-4H2,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXZNNQNKDOXGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CCC(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClF3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Phenylsulfonyl)methyl]-4-quinazolinol](/img/structure/B498889.png)

![ethyl 4-methyl-2-({[(1-phenyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B498890.png)

![7-benzyl-2-{[(4-chlorophenyl)sulfonyl]methyl}-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498895.png)

![7-benzyl-2-{[(4-methylphenyl)sulfonyl]methyl}-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498896.png)

![Ethyl 5-methyl-4-oxo-2-(2-toluidinomethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B498898.png)

![Ethyl 2-[(2-chloroanilino)methyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B498899.png)

![Ethyl 5-methyl-4-oxo-2-[(phenylsulfonyl)methyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B498902.png)

![2-(ethoxymethyl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498903.png)

![6-methyl-5-phenyl-2-(4-toluidinomethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498905.png)

![6-methyl-5-phenyl-2-(3-toluidinomethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498906.png)

![5-phenyl-2-(4-toluidinomethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498910.png)

![5-phenyl-2-(3-toluidinomethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498911.png)

![2-[(2-chloroanilino)methyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498912.png)